Cas no 2138355-87-8 (2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol)
Il composto 2-(3-ciclopropil-1,2,4-ossadiazol-5-il)-1-(1-metil-1H-pirazol-5-il)etan-1-olo è una molecola complessa caratterizzata dalla presenza di due eterocicli distinti: un ossadiazolo ciclopropilico e un pirazolo metilato, uniti da un ponte etanolico. La sua struttura ibrida conferisce proprietà farmacoforiche uniche, con il gruppo ossadiazolo che contribuisce alla rigidità strutturale e al potenziale legame con target enzimatici, mentre il pirazolo favorisce la solubilità e l’interazione con siti idrofili. L’atomo di ossigeno dell’etanolo può formare legami idrogeno, migliorando il profilo di biodisponibilità. Questo composto mostra potenziale applicativo in ambito farmaceutico come intermedio sintetico per molecole biologicamente attive, in particolare per target neurologici o antinfiammatori, grazie alla sua capacità di modulare selettivamente pathway cellulari. La sua sintesi richiede controlli stereochimici accurati per preservare l’integrità del centro stereogenico.
2138355-87-8 structure
Product Name:2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol
Numero CAS:2138355-87-8
MF:C11H14N4O2
MW:234.254461765289
CID:5796401
PubChem ID:165484153
Update Time:2025-10-21
2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol
- 2138355-87-8
- EN300-1128120
-
- Inchi: 1S/C11H14N4O2/c1-15-8(4-5-12-15)9(16)6-10-13-11(14-17-10)7-2-3-7/h4-5,7,9,16H,2-3,6H2,1H3
- Chiave InChI: ZQAUBHQEBZOIFT-UHFFFAOYSA-N
- Sorrisi: O1C(CC(C2=CC=NN2C)O)=NC(C2CC2)=N1
Proprietà calcolate
- Massa esatta: 234.11167570g/mol
- Massa monoisotopica: 234.11167570g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 17
- Conta legami ruotabili: 4
- Complessità: 274
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 0.2
- Superficie polare topologica: 77Ų
2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1128120-0.05g |
2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol |
2138355-87-8 | 95% | 0.05g |
$1056.0 | 2023-10-26 | |
| Enamine | EN300-1128120-0.1g |
2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol |
2138355-87-8 | 95% | 0.1g |
$1106.0 | 2023-10-26 | |
| Enamine | EN300-1128120-0.25g |
2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol |
2138355-87-8 | 95% | 0.25g |
$1156.0 | 2023-10-26 | |
| Enamine | EN300-1128120-0.5g |
2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol |
2138355-87-8 | 95% | 0.5g |
$1207.0 | 2023-10-26 | |
| Enamine | EN300-1128120-1.0g |
2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol |
2138355-87-8 | 1g |
$1256.0 | 2023-06-09 | ||
| Enamine | EN300-1128120-2.5g |
2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol |
2138355-87-8 | 95% | 2.5g |
$2464.0 | 2023-10-26 | |
| Enamine | EN300-1128120-5.0g |
2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol |
2138355-87-8 | 5g |
$3645.0 | 2023-06-09 | ||
| Enamine | EN300-1128120-10.0g |
2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol |
2138355-87-8 | 10g |
$5405.0 | 2023-06-09 | ||
| Enamine | EN300-1128120-1g |
2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol |
2138355-87-8 | 95% | 1g |
$1256.0 | 2023-10-26 | |
| Enamine | EN300-1128120-5g |
2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol |
2138355-87-8 | 95% | 5g |
$3645.0 | 2023-10-26 |
2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol Letteratura correlata
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
-
Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
-
Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
-
Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
2138355-87-8 (2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
烟台朗裕新材料科技有限公司
Membro d'oro
CN Fornitore
Reagenti
SHOCHEM(SHANGHAI) CO.,lTD
Membro d'oro
CN Fornitore
Grosso
上海帛亦医药科技有限公司
Membro d'oro
CN Fornitore
Reagenti
Shanghai Pearlk Chemicals Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司
Membro d'oro
CN Fornitore
Grosso